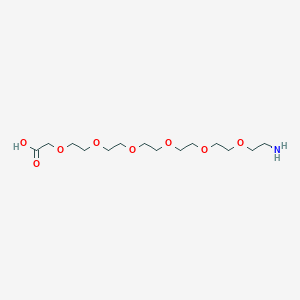

H2N-Peg6-CH2cooh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of H2N-Peg6-CH2cooh typically involves the following steps:

Polyethylene Glycol Activation: Polyethylene glycol is first activated by reacting with a suitable activating agent such as tosyl chloride or mesyl chloride to form a tosylated or mesylated polyethylene glycol intermediate.

Amination: The activated polyethylene glycol is then reacted with ammonia or an amine to introduce the amino group, resulting in amino-polyethylene glycol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.

Continuous Amination: The activated polyethylene glycol is continuously reacted with ammonia or an amine in a controlled environment.

Large-Scale Carboxylation: The amino-polyethylene glycol is then carboxylated using industrial-grade carboxylating agents under optimized conditions to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: H2N-Peg6-CH2cooh can undergo oxidation reactions where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Nitro-polyethylene glycol derivatives.

Reduction: Hydroxy-polyethylene glycol derivatives.

Substitution: Various substituted polyethylene glycol derivatives depending on the nucleophile used.

科学研究应用

H2N-Peg6-CH2cooh has a wide range of applications in scientific research:

Chemistry: It is used as a linker or spacer in the synthesis of complex molecules and polymers.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: this compound is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: It is utilized in the production of functionalized materials and coatings with specific properties.

作用机制

The mechanism by which H2N-Peg6-CH2cooh exerts its effects involves its ability to form stable covalent bonds with various functional groups. The amino group can react with carboxyl, aldehyde, or ketone groups to form amide or imine linkages, while the carboxylic acid group can form ester or amide bonds with hydroxyl or amino groups. These reactions enable the compound to modify and stabilize biomolecules, enhance drug delivery, and create functionalized materials .

相似化合物的比较

- Amino-polyethylene glycol-4-acetic acid (H2N-Peg4-CH2cooh)

- Amino-polyethylene glycol-8-acetic acid (H2N-Peg8-CH2cooh)

- Amino-polyethylene glycol-12-acetic acid (H2N-Peg12-CH2cooh)

Comparison:

- Chain Length: H2N-Peg6-CH2cooh has a polyethylene glycol chain length of six ethylene glycol units, which provides a balance between solubility and flexibility. In contrast, H2N-Peg4-CH2cooh has a shorter chain, leading to higher rigidity, while H2N-Peg8-CH2cooh and H2N-Peg12-CH2cooh have longer chains, offering greater flexibility but potentially lower solubility.

- Functionalization: The presence of both amino and carboxylic acid groups in this compound allows for versatile functionalization and conjugation with various biomolecules and materials, making it unique among its analogs .

生物活性

H2N-Peg6-CH2cooh, a compound featuring a polyethylene glycol (PEG) moiety, has garnered attention for its potential biological applications, particularly in drug delivery and bioconjugation. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies, synthesis methods, and biological evaluations.

Chemical Structure and Properties

This compound is characterized by its structure, which includes:

- Amino group (NH2) : Allows for conjugation with various biomolecules.

- PEG chain (6 units) : Enhances solubility and biocompatibility.

- Carboxylic acid group (COOH) : Provides functional versatility for further modifications.

The molecular formula is C14H29NO8 with a molecular weight of approximately 335.39 g/mol .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Low-cost commercial chemicals are used to create the PEG linker.

- Reaction Conditions : The process often employs mild conditions to ensure the integrity of functional groups.

- Purification : Techniques such as dialysis and chromatography are used to isolate the final product effectively.

A notable synthesis method described involves the reaction of aminoxy PEG linkers with carboxylic acids, allowing for efficient formation of this compound .

1. Drug Delivery Applications

This compound has been studied for its role in enhancing drug delivery systems. The PEGylation process improves the pharmacokinetics of therapeutic agents by:

- Increasing Solubility : Enhancing water solubility of hydrophobic drugs.

- Reducing Immunogenicity : Masking drug molecules from immune recognition.

For instance, studies have shown that PEGylated compounds exhibit prolonged circulation time in vivo compared to their non-PEGylated counterparts .

2. Bioconjugation Potential

The presence of both amino and carboxylic acid functionalities allows this compound to serve as a versatile linker in bioconjugation processes:

- Targeted Drug Delivery : By attaching targeting ligands or antibodies, this compound can facilitate targeted delivery of therapeutics to specific cells or tissues.

Case studies have demonstrated successful conjugation with various peptides and proteins, enhancing their stability and efficacy in therapeutic applications .

Case Study 1: Enhanced Antibody Delivery

In a study examining the use of this compound as a linker for antibody-drug conjugates (ADCs), researchers found that the modified antibodies exhibited improved binding affinity and cellular uptake compared to traditional ADCs. The study concluded that the PEGylation significantly enhanced therapeutic efficacy in cancer models.

Case Study 2: Gene Therapy Vectors

Another investigation focused on using this compound in non-viral gene therapy vectors. The findings indicated that incorporating PEG linkers improved vector stability and transfection efficiency in mammalian cells, suggesting potential applications in gene therapy .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Drug Delivery | Improved solubility and reduced immunogenicity |

| Bioconjugation | Successful conjugation with peptides/proteins |

| Antibody Delivery | Enhanced binding affinity and uptake |

| Gene Therapy | Increased stability and transfection efficiency |

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO8/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h1-13,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFLUGZQOTYAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。